5-isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide, also known by its synonym WAY-239593, is a chemical compound with significant implications in medicinal chemistry, particularly as a phosphoinositide 3-kinase inhibitor. Its molecular formula is , and it has a molar mass of 356.48 g/mol. The compound is classified under sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to aromatic or aliphatic structures.
This compound is part of a broader class of molecules that target specific signaling pathways in cells, particularly those involved in cancer and inflammatory responses. The compound's development is linked to research aimed at creating potent inhibitors of the phosphoinositide 3-kinase pathway, which plays a crucial role in various cellular functions including growth and survival. The CAS number for this compound is 409357-43-3.
The synthesis of 5-isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, often starting from simpler precursors. A common method includes:
Technical details often include the use of solvents like dichloromethane or dimethylformamide during reactions, and conditions such as temperature control and inert atmosphere to prevent side reactions.
The molecular structure of 5-isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide features:
5-isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions typical for sulfonamides:
These reactions are essential for understanding how the compound interacts with biological targets.
The mechanism of action for 5-isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide primarily involves inhibition of the phosphoinositide 3-kinase pathway.
Data from studies indicate that this compound exhibits significant inhibitory potency against various isoforms of phosphoinositide 3-kinase.
Relevant analyses include NMR spectroscopy for structural confirmation and mass spectrometry for molecular weight determination.
5-isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide has several scientific applications:
Benzenesulfonamide derivatives represent a cornerstone of modern medicinal chemistry, characterized by a versatile scaffold that facilitates targeted interactions with biological macromolecules. The core structure features a benzene ring linked to a sulfonamide group (–SO₂NH–), which confers hydrogen-bonding capabilities and conformational stability. This scaffold’s adaptability allows for strategic substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Notably, benzenesulfonamides exhibit a pronounced affinity for enzymatic pockets, particularly those of carbonic anhydrases and receptor tyrosine kinases (RTKs), through the sulfonamide group’s capacity to coordinate zinc ions or form critical hydrogen bonds with catalytic residues [1] [3].
The therapeutic relevance of this chemical class is exemplified by FDA-approved kinase inhibitors such as imatinib mesylate, which revolutionized the treatment of chronic myeloid leukemia by targeting aberrant RTK signaling [2]. Structural modifications—including alkyl, aryl, or heterocyclic appendages to the sulfonamide nitrogen or benzene ring—enhance target specificity and metabolic stability. For instance, 5-isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide integrates bulky hydrophobic groups (isopropyl, methyl) and a polar morpholinoethyl tail, optimizing membrane permeability and target engagement [3] [5].
Table 1: Therapeutic Applications of Benzenesulfonamide Derivatives
Compound Class | Biological Target | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Classical sulfonamides | Dihydropteroate synthase | Antibacterial | Unsubstituted sulfonamide |
Arylbenzenesulfonamides | Carbonic anhydrase IX/XII | Anticancer | Glycosyl moieties |
Kinase-directed sulfonamides | VEGFR/PDGFR | Oncology (e.g., bone sarcomas) | Methoxyalkyl, morpholinoethyl groups |
Pyrrolo-benzenesulfonamides | B-RAF kinase | Melanoma | Fused heterocyclic rings |
The morpholinoethyl moiety (–CH₂CH₂N(CH₂CH₂)₂O) appended to the sulfonamide nitrogen exemplifies a rational design strategy to enhance solubility and modulate cellular uptake. Morpholine’s tertiary amine and ether oxygen act as hydrogen-bond acceptors, improving water solubility while maintaining lipophilicity for membrane penetration. This group also functions as a bioisostere of piperazine, offering similar conformational flexibility but reduced basicity, thereby minimizing off-target interactions with G-protein-coupled receptors [4] [6]. In 5-isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide, this substituent likely facilitates intracellular accumulation in tumor microenvironments, where acidic pH promotes protonation and trapping of the morpholine nitrogen [4].
The methoxy group (–OCH₃) at the ortho-position relative to the sulfonamide linker influences electronic and steric parameters. Electron-donating properties increase electron density in the benzene ring, enhancing π-stacking interactions with hydrophobic kinase subdomains. Simultaneously, its moderate size prevents steric clashes while shielding labile bonds from enzymatic hydrolysis. Computational studies suggest that ortho-methoxy groups can restrict rotational freedom, locking the scaffold in a conformation optimal for ATP-binding site insertion in kinases like MET or FGFR [6].
Table 2: Impact of Key Substituents on Compound Properties
Substituent | Electronic Effect | Steric Contribution | Biological Role |
---|---|---|---|
Morpholinoethyl | H-bond acceptor | Moderate (PSA ~20 Ų) | Solubility enhancement; lysosomal trapping |
Methoxy (ortho-) | Electron-donating | Small (van der Waals) | Conformational stabilization; kinase affinity |
Isopropyl (para-) | Hydrophobic | Large | Hydrophobic pocket filling |
Methyl (meta-) | Weakly donating | Small | Metabolic blocking |
Receptor tyrosine kinases (RTKs) are pivotal regulators of cellular proliferation, differentiation, and survival, making them high-value targets in oncology. Dysregulated RTK signaling—through mutations, overexpression, or autocrine loops—drives pathogenesis in bone sarcomas, glioblastomas, and metastatic carcinomas [2] [6]. Benzenesulfonamide derivatives inhibit RTKs via competitive ATP-binding site blockade or allosteric modulation. For example, the 5-isopropyl-2-methoxy-4-methyl variant likely impedes autophosphorylation in RTKs such as MET or VEGFR by occupying a hydrophobic cleft adjacent to the catalytic domain, disrupting kinase domain dimerization essential for activation [3] [6].
Beyond direct kinase inhibition, this compound class may exploit downstream enzymatic vulnerabilities. The sulfonamide group can chelate catalytic zinc in matrix metalloproteinases (MMPs), attenuating tumor metastasis. Additionally, in silico studies suggest that the isopropyl and methyl groups may confer selectivity for kinases over structurally similar serine/threonine kinases by exploiting unique hydrophobic residues in RTKs (e.g., Val848 in MET) [8]. Such multitarget potential is critical given the compensatory pathway activation in resistant tumors.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1